molecular formula C6H11FO5 B008635 Fluorodesoxyglucose F 18 CAS No. 105851-17-0

Fluorodesoxyglucose F 18

Katalognummer: B008635
CAS-Nummer: 105851-17-0
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: ZCXUVYAZINUVJD-AHXZWLDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Fludeoxyglucose F 18, also known as [18F]FDG, is a glucose analog that concentrates in cells that rely upon glucose as an energy source . The primary targets of Fludeoxyglucose F 18 are cells with enhanced glucose metabolism, such as cancer cells . These cells are generally characterized by an increase in the activity of glucose transporters .

Mode of Action

Fludeoxyglucose F 18 is rapidly distributed to all organs of the body after intravenous administration . It interacts with its targets (cells with enhanced glucose metabolism) by mimicking glucose . The cells take up Fludeoxyglucose F 18, thinking it’s glucose . This uptake is closely correlated with certain types of tissue metabolism .

Biochemical Pathways

The biochemical pathway affected by Fludeoxyglucose F 18 is the glycolysis pathway . In cancer cells, there is an increased rate of phosphorylation activity and a reduction of phosphatase activity . This dynamic alteration in the balance among these processes leads to the accumulation of Fludeoxyglucose F 18 in these cells .

Pharmacokinetics

After background clearance of Fludeoxyglucose F 18 Injection, optimal PET imaging is generally achieved between 30 to 40 minutes after administration . The biological half-life of Fludeoxyglucose F 18 is approximately 110 minutes . About 20% of the radioactivity is renally excreted in two hours .

Result of Action

The result of Fludeoxyglucose F 18 action is the visualization of regions of abnormal glucose metabolism associated with various medical conditions . For example, it assists in the evaluation of malignancy in patients with known or suspected abnormalities found by other testing modalities, or in patients with an existing diagnosis of cancer .

Action Environment

The action of Fludeoxyglucose F 18 can be influenced by various environmental factors. For instance, in the oncology and neurology settings, patients are instructed to fast for 4 to 6 hours prior to the drug’s injection . This is to ensure that the cells are primarily using glucose (and hence Fludeoxyglucose F 18) as an energy source . In the cardiology setting, administration of glucose-containing food or liquids prior to the drug’s injection facilitates localization of cardiac ischemia .

Biochemische Analyse

Biochemical Properties

Fludeoxyglucose F 18 is taken up by tissues that rely on glucose as an energy source . This uptake is a marker for the tissue uptake of glucose, which is closely correlated with certain types of tissue metabolism . In cancer cells, for example, the cells are generally characterized by enhanced glucose metabolism partially due to an increase in the activity of glucose transporters, an increased rate of phosphorylation activity, a reduction of phosphatase activity, or a dynamic alteration in the balance among all these processes .

Cellular Effects

Fludeoxyglucose F 18 has profound effects on various types of cells and cellular processes. After being injected into a patient, it is rapidly distributed to all organs of the body . In cancer cells, Fludeoxyglucose F 18 accumulates due to their enhanced glucose metabolism . This allows for the identification of regions of abnormal glucose metabolism associated with malignancy .

Molecular Mechanism

Fludeoxyglucose F 18 exerts its effects at the molecular level through several mechanisms. It is taken up by the GLUT-1 glucose transporter and phosphorylated by hexokinase to FDG-6-phosphate . There is no further metabolism, and in most tissues there is negligible dephosphorylation . This allows Fludeoxyglucose F 18 to be a marker for the tissue uptake of glucose .

Temporal Effects in Laboratory Settings

Fludeoxyglucose F 18 is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration .

Metabolic Pathways

Fludeoxyglucose F 18 is involved in the glycolysis metabolic pathway . After being taken up by the GLUT-1 glucose transporter, it is phosphorylated by hexokinase to FDG-6-phosphate .

Transport and Distribution

Fludeoxyglucose F 18 is rapidly distributed to all organs of the body after intravenous administration . It is taken up by tissues that rely on glucose as an energy source .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Irinotecan wird aus Camptothecin durch eine Reihe chemischer Reaktionen synthetisiert. . Der Syntheseweg umfasst typischerweise:

Industrielle Produktionsverfahren

Die industrielle Produktion von Irinotecan umfasst die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Irinotecan durchläuft verschiedene Arten von chemischen Reaktionen:

Wissenschaftliche Forschungsanwendungen

Irinotecan hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Irinotecan übt seine Wirkung aus, indem es das Enzym Topoisomerase I hemmt, das für die DNA-Replikation und -Transkription unerlässlich ist . Durch die Bindung an den Topoisomerase-I-DNA-Komplex verhindert Irinotecan die Re-Ligierung von Einzelstrangbrüchen in der DNA, was zur Anhäufung von DNA-Schäden und letztendlich zum Zelltod führt . Der aktive Metabolit SN-38 ist deutlich potenter als Irinotecan selbst und spielt eine entscheidende Rolle für seine Antitumoraktivität .

Vergleich Mit ähnlichen Verbindungen

Irinotecan wird häufig mit anderen Topoisomerase-I-Inhibitoren und Chemotherapeutika verglichen:

    Topotecan: Ein weiterer Topoisomerase-I-Inhibitor, der zur Behandlung von Eierstock- und kleinzelligem Lungenkrebs eingesetzt wird.

    Oxaliplatin: Ein Platin-basiertes Chemotherapeutikum, das in Kombination mit Irinotecan zur Behandlung von Darmkrebs eingesetzt wird.

    Fluorouracil: Wird häufig in Kombination mit Irinotecan in Chemotherapie-Regimen eingesetzt.

Das einzigartige Merkmal von Irinotecan ist seine Umwandlung in den hochpotenten Metaboliten SN-38, der seine Antitumoraktivität deutlich verstärkt .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-AHXZWLDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894178
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105851-17-0
Record name 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105851-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludeoxyglucose F 18 [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fludeoxyglucose F 18
Reactant of Route 2
Fludeoxyglucose F 18
Reactant of Route 3
Fludeoxyglucose F 18
Reactant of Route 4
Fludeoxyglucose F 18
Reactant of Route 5
Fludeoxyglucose F 18
Reactant of Route 6
Fludeoxyglucose F 18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.